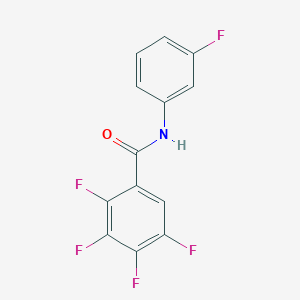
1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
Vue d'ensemble
Description
1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSP is a piperidine-based compound that has been synthesized through a variety of methods. The compound has been shown to have a unique mechanism of action and can produce a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to act on various cellular pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. The compound also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. The compound has been shown to reduce oxidative stress and inflammation, which can help protect neurons from damage. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, including its unique mechanism of action and potential applications in various fields. However, the compound also has limitations, including its potential toxicity and the need for precise reaction conditions during synthesis.
Orientations Futures
There are several future directions for research on 1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, including further studies on its mechanism of action and potential applications in treating various diseases. Additionally, research on the potential toxicity of this compound and the development of safer synthesis methods is needed. Further studies on the pharmacokinetics and pharmacodynamics of this compound are also needed to better understand its potential therapeutic applications.
Applications De Recherche Scientifique
1-(propylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been the subject of numerous scientific research studies due to its potential applications in various fields. The compound has been shown to have potential as a neuroprotective agent, as it can prevent neuronal damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. The compound has also been studied as a potential treatment for cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(1-propylsulfonylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-2-11-19(17,18)15-9-5-12(6-10-15)13(16)14-7-3-4-8-14/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOMEDUGHJZEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate](/img/structure/B4424655.png)
![methyl 4-{[(2,3-dichlorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4424677.png)
![N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4424678.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4424712.png)
![N-isopropyl-2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4424719.png)
![1-[4-(allyloxy)benzoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4424721.png)
![2-dibenzo[b,d]furan-3-yl-2H-tetrazole](/img/structure/B4424726.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4424730.png)
![5-chloro-N-cyclopropyl-2-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4424737.png)
![5-amino-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4424740.png)
![4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4424747.png)
![4-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4424752.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4424763.png)